6-Méthoxyquinoléine-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

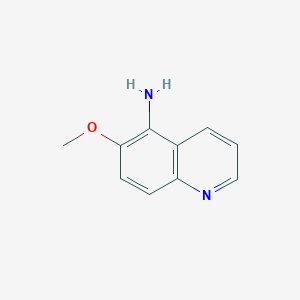

6-Methoxyquinolin-5-amine: is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

Chemistry: 6-Methoxyquinolin-5-amine is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, 6-Methoxyquinolin-5-amine is studied for its potential as a fluorescent probe due to its unique photophysical properties. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. It is studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, 6-Methoxyquinolin-5-amine is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are employed in the development of advanced materials with specific electronic and optical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-5-amine typically involves the reduction of 6-Methoxy-5-nitroquinoline. One common method includes the following steps:

Nitration: 6-Methoxyquinoline is nitrated to form 6-Methoxy-5-nitroquinoline.

Reduction: The nitro group in 6-Methoxy-5-nitroquinoline is reduced to an amine group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of 6-Methoxyquinolin-5-amine may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly and sustainable methods, such as catalytic hydrogenation, is preferred to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Methoxyquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base or acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of more reduced amine derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Mécanisme D'action

The mechanism of action of 6-Methoxyquinolin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with DNA or RNA can result in the disruption of nucleic acid functions, contributing to its anticancer properties.

Comparaison Avec Des Composés Similaires

6-Methoxyquinoline: Lacks the amine group at the 5-position.

5-Aminoquinoline: Lacks the methoxy group at the 6-position.

6-Methoxy-5-nitroquinoline: Contains a nitro group instead of an amine group at the 5-position.

Uniqueness: 6-Methoxyquinolin-5-amine is unique due to the presence of both the methoxy group at the 6-position and the amine group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

6-Methoxyquinolin-5-amine is a compound belonging to the class of quinoline derivatives, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of 6-methoxyquinolin-5-amine, supported by data tables and case studies.

Synthesis

The synthesis of 6-methoxyquinolin-5-amine typically involves multi-step reactions starting from readily available precursors. The key steps often include the Skraup synthesis, where 4-methoxy-2-nitroaniline is reacted with glycerol under acidic conditions to form the quinoline structure. Subsequent reduction processes yield the desired amine derivative.

Antimalarial Activity

6-Methoxyquinolin-5-amine has demonstrated significant antimalarial activity against Plasmodium falciparum, particularly in drug-resistant strains. In vitro studies indicate varying IC50 values depending on structural modifications:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 6-Methoxyquinolin-5-amine | 0.324 | Highly active against PfNF54 strain |

| Modified analogs | 1.04 - 2.68 | Varying activity based on side chains |

These results suggest that structural modifications can enhance or diminish antimalarial efficacy, with lipophilic side chains generally improving activity .

Cytotoxicity

In addition to its antimalarial properties, 6-methoxyquinolin-5-amine exhibits cytotoxic effects against various cancer cell lines. The selectivity index (S.I.) indicates a favorable therapeutic window:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| L-6 Cells | 119.4 - 248.5 | 46.27 - 318.3 |

The compound's cytotoxicity is significant, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various pathogens is summarized below:

| Pathogen | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.33 - 18.9 |

| Candida albicans | 4.93 - 19.38 |

| Cryptococcus neoformans | 0.67 - 18.64 |

These findings indicate that 6-methoxyquinolin-5-amine could serve as a lead compound for developing new antimicrobial therapies .

Case Studies

- Antimalarial Efficacy : In a study involving mice infected with Plasmodium yoelii, compounds derived from 6-methoxyquinolin-5-amine exhibited complete cures at doses of 50 mg/kg, highlighting their potential in treating malaria effectively.

- Cytotoxicity Assessment : A comprehensive evaluation of its effects on various cancer cell lines revealed that while it induced cell death, it maintained a relatively high selectivity for cancerous cells over normal cells, making it a candidate for further development in oncology.

Propriétés

IUPAC Name |

6-methoxyquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDUAVSGOSFGMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332690 |

Source

|

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50358-38-8 |

Source

|

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.